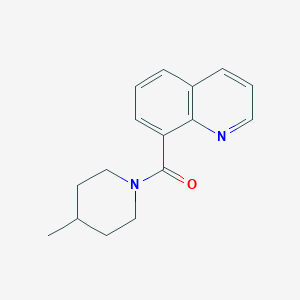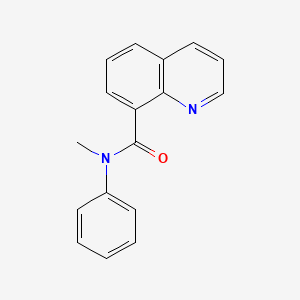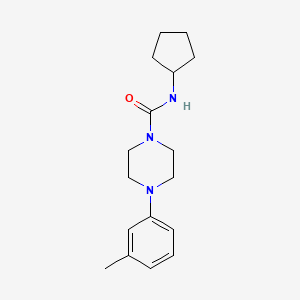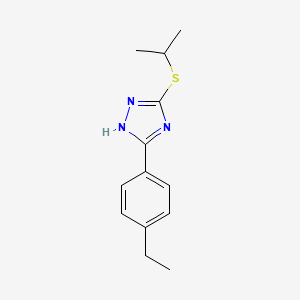
(4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone, also known as MQM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQM belongs to the class of quinoline derivatives and has a unique chemical structure that makes it an attractive candidate for drug development.
Mécanisme D'action
The exact mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer and neurodegenerative diseases. (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone has been shown to inhibit the activity of protein kinases such as AKT and ERK, which play a critical role in cancer cell growth and survival. It has also been found to inhibit the formation of reactive oxygen species (ROS), which are known to cause oxidative damage to neurons and contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been found to possess anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone in lab experiments is its potent anti-cancer and neuroprotective activity, which makes it an attractive candidate for drug development. However, one of the limitations of using (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone is its relatively low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone. One area of interest is the development of novel drug formulations that can enhance its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone and its potential side effects.
Méthodes De Synthèse
(4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone can be synthesized through a multistep process involving the reaction of 4-methylpiperidine and 8-chloroquinoline. The reaction is carried out in the presence of a base and a suitable solvent. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
(4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone has been extensively studied for its potential therapeutic applications in various fields such as cancer, Alzheimer's disease, and Parkinson's disease. (4-Methylpiperidin-1-yl)-quinolin-8-ylmethanone has been shown to possess potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been found to possess neuroprotective properties and can prevent the formation of amyloid-beta plaques that are associated with Alzheimer's disease.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-quinolin-8-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-7-10-18(11-8-12)16(19)14-6-2-4-13-5-3-9-17-15(13)14/h2-6,9,12H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEIDWVWLMIZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519374.png)
![1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519376.png)
![3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B7519404.png)



![N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B7519424.png)

![2-chloro-N-[1-(2-methylpropyl)pyrazol-4-yl]acetamide](/img/structure/B7519440.png)
![2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide](/img/structure/B7519449.png)

![N-[(4-tert-butylphenyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B7519460.png)